molecular formula C18H17N B14208209 [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile CAS No. 823227-98-1

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile

Cat. No.: B14208209
CAS No.: 823227-98-1
M. Wt: 247.3 g/mol
InChI Key: GTWRMQHOYHYCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile typically involves multi-step organic reactions. One common method includes the coupling of a phenylacetylene derivative with a suitable nitrile precursor under specific conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetylene
  • [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]amine
  • [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]alcohol

Uniqueness

Compared to similar compounds, [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is unique due to the presence of the acetonitrile group. This functional group imparts distinct chemical properties, such as increased polarity and reactivity, which can be advantageous in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and materials scientists. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

CAS No.

823227-98-1

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

2-(3-dec-3-en-1,5-diynylphenyl)acetonitrile

InChI

InChI=1S/C18H17N/c1-2-3-4-5-6-7-8-9-11-17-12-10-13-18(16-17)14-15-19/h7-8,10,12-13,16H,2-4,14H2,1H3

InChI Key

GTWRMQHOYHYCAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=CC(=C1)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.